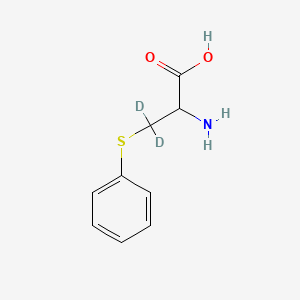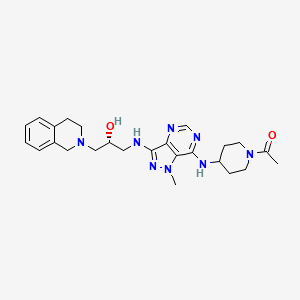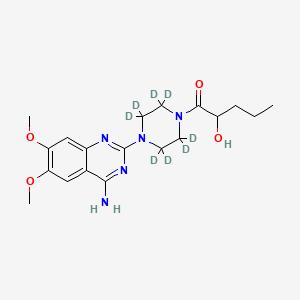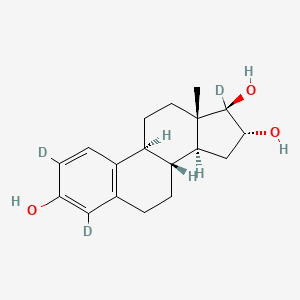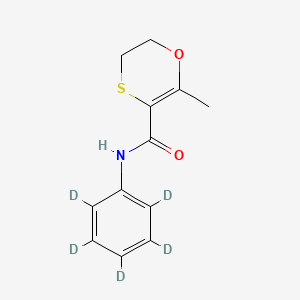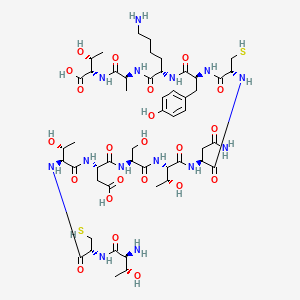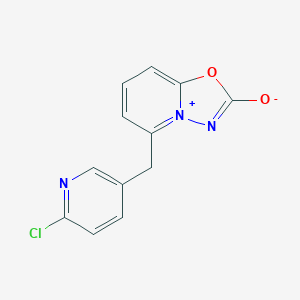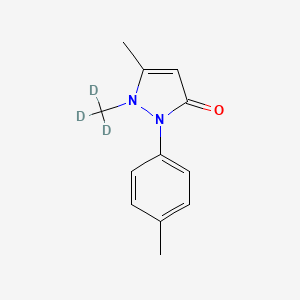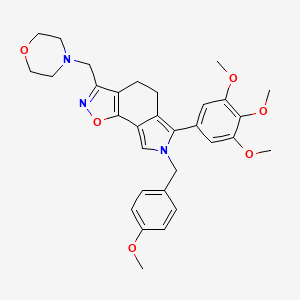
Tubulin polymerization-IN-34
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tubulin polymerization-IN-34 is a compound known for its ability to inhibit the polymerization of tubulin, a protein that plays a critical role in maintaining cellular structure and facilitating cell division. This compound has shown high selectivity against certain cancer cell lines, making it a promising candidate for cancer therapy .
準備方法
The preparation of Tubulin polymerization-IN-34 involves synthetic routes that include the use of specific reagents and reaction conditions. One common method involves the use of [1,2]oxazoloisoindoles as starting materials. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using larger quantities of reagents and optimizing reaction conditions to increase yield and purity .
化学反応の分析
Tubulin polymerization-IN-34 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
科学的研究の応用
Tubulin polymerization-IN-34 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the polymerization of tubulin and the effects of various inhibitors on this process. In biology, it is used to investigate the role of tubulin in cellular processes such as cell division and intracellular transport. In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. Additionally, it has applications in industry, particularly in the development of new drugs and therapeutic agents .
作用機序
The mechanism of action of Tubulin polymerization-IN-34 involves its binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization or assembly into microtubules. This inhibition disrupts the mitotic process of cells, leading to the interruption of cell division and ultimately causing apoptosis of tumor cells. The molecular targets involved in this process include key residues of tubulin proteins, such as Ser140, Glu183, Ile171, Thr179, and Ala180 .
類似化合物との比較
Tubulin polymerization-IN-34 can be compared with other similar compounds, such as Combretastatin A-4 (CA-4) and other tubulin polymerization inhibitors. While CA-4 is one of the most potent tubulin polymerization inhibitors, this compound demonstrates high selectivity against specific cancer cell lines, making it unique in its application. Other similar compounds include various styrylquinoline derivatives and novel natural product-based tubulin inhibitors .
Conclusion
This compound is a compound with significant potential in scientific research and therapeutic applications. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells makes it a promising candidate for cancer therapy. The compound’s unique properties and high selectivity against certain cancer cell lines further highlight its importance in the field of medicinal chemistry.
特性
分子式 |
C31H35N3O6 |
|---|---|
分子量 |
545.6 g/mol |
IUPAC名 |
7-[(4-methoxyphenyl)methyl]-3-(morpholin-4-ylmethyl)-6-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-g][1,2]benzoxazole |
InChI |
InChI=1S/C31H35N3O6/c1-35-22-7-5-20(6-8-22)17-34-18-25-23(29(34)21-15-27(36-2)31(38-4)28(16-21)37-3)9-10-24-26(32-40-30(24)25)19-33-11-13-39-14-12-33/h5-8,15-16,18H,9-14,17,19H2,1-4H3 |
InChIキー |
SBVXIFQNZFVCEL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2C=C3C(=C2C4=CC(=C(C(=C4)OC)OC)OC)CCC5=C3ON=C5CN6CCOCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





